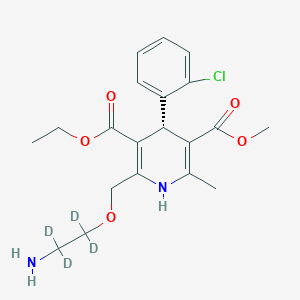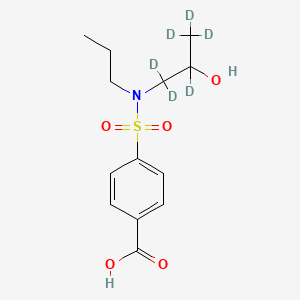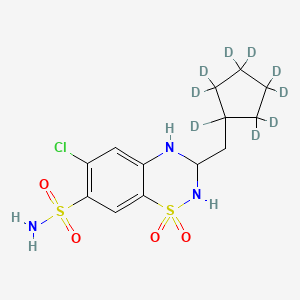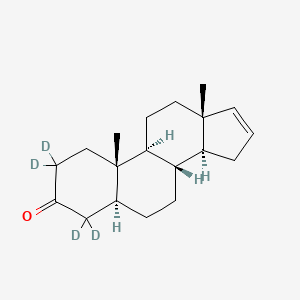
5a-Androstenone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Compound 5 involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of docosahexaenoic acid with ethylenediamine to form a disulfide-linked intermediate. This intermediate is then reacted with nicotinoyl chloride under controlled conditions to yield Compound 5 .
Industrial Production Methods
Industrial production of Compound 5 typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research and application purposes .
Análisis De Reacciones Químicas
Types of Reactions
Compound 5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the nicotinamide moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under anhydrous conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted nicotinamides .
Aplicaciones Científicas De Investigación
Compound 5 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Compound 5 involves its interaction with cellular proteins through disulfide bond formation. This interaction can modulate the activity of target proteins, influencing various cellular pathways. The compound’s effects are mediated through its ability to alter redox states and affect signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: Shares the nicotinamide moiety but lacks the disulfide linkage.
Docosahexaenoic Acid: Contains the polyunsaturated fatty acid chain but lacks the nicotinamide and disulfide components
Uniqueness
Compound 5 is unique due to its combination of a polyunsaturated fatty acid chain, a disulfide linkage, and a nicotinamide moiety. This unique structure allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C19H28O |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(5S,8R,9S,10S,13R,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1/i7D2,12D2 |
Clave InChI |
HFVMLYAGWXSTQI-FIMUDOHPSA-N |
SMILES isomérico |
[2H]C1(C[C@@]2([C@H]3CC[C@@]4(C=CC[C@H]4[C@@H]3CC[C@H]2C(C1=O)([2H])[2H])C)C)[2H] |
SMILES canónico |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


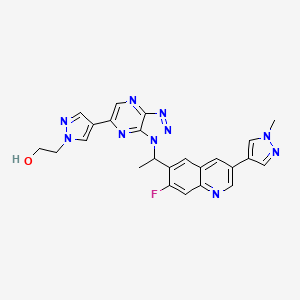
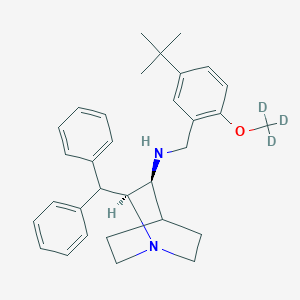
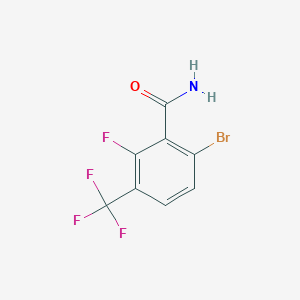
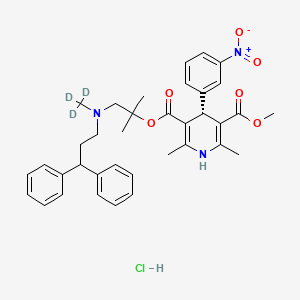
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)
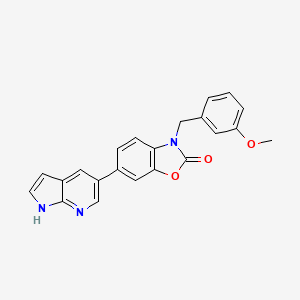

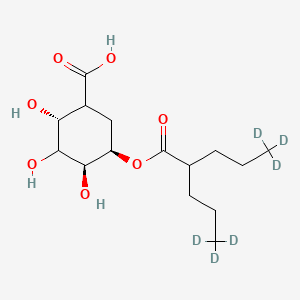
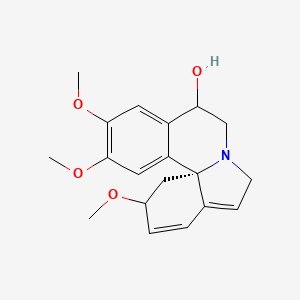
![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)
